molecular formula C15H21N3O2 B7816878 4-(3,4-diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

4-(3,4-diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B7816878
M. Wt: 275.35 g/mol
InChI Key: PRWDGAAOVHSQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group attached to the pyrazole ring, along with two methyl groups at positions 1 and 3, and an amine group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can serve as a probe or tool compound to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(3,4-diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine would depend on its specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the specific combination of the pyrazole ring with the 3,4-diethoxyphenyl group and the presence of both methyl and amine groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(3,4-diethoxyphenyl)-2,5-dimethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-5-19-12-8-7-11(9-13(12)20-6-2)14-10(3)17-18(4)15(14)16/h7-9H,5-6,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWDGAAOVHSQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(N(N=C2C)C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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